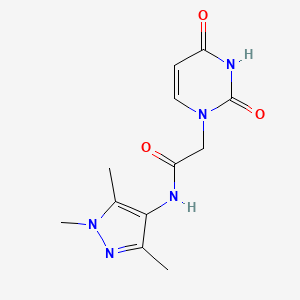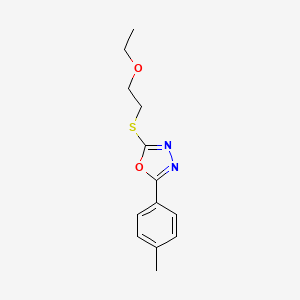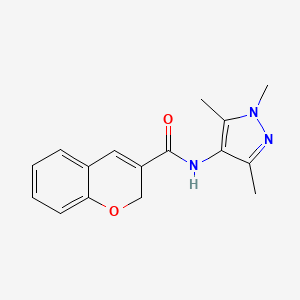
2,5-Dichlorophenyl 4-tert-butylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichlorophenyl 4-tert-butylbenzene-1-sulfonate is an organic compound that features a sulfonate group attached to a benzene ring, which is further substituted with tert-butyl and dichlorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorophenyl 4-tert-butylbenzene-1-sulfonate typically involves the sulfonation of 4-tert-butylbenzene followed by the introduction of the 2,5-dichlorophenyl group. One common method involves the reaction of 4-tert-butylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with 2,5-dichlorophenol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,5-Dichlorophenyl 4-tert-butylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonate derivatives, while coupling reactions can produce complex aromatic compounds.
科学的研究の応用
2,5-Dichlorophenyl 4-tert-butylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,5-Dichlorophenyl 4-tert-butylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and pathways involved.
類似化合物との比較
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
2,5-Dichlorophenol: A chlorinated phenol with two chlorine atoms at the 2 and 5 positions on the benzene ring.
Benzene Sulfonates: A class of compounds with a sulfonate group attached to a benzene ring.
Uniqueness
2,5-Dichlorophenyl 4-tert-butylbenzene-1-sulfonate is unique due to the combination of its structural features, which confer specific chemical reactivity and potential applications. The presence of both tert-butyl and dichlorophenyl groups, along with the sulfonate functionality, makes it a versatile compound for various research and industrial purposes.
特性
IUPAC Name |
(2,5-dichlorophenyl) 4-tert-butylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3S/c1-16(2,3)11-4-7-13(8-5-11)22(19,20)21-15-10-12(17)6-9-14(15)18/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSYIUMLKNEKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-oxo-3-phenyl-1-[4-(propan-2-ylsulfamoyl)anilino]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7522706.png)
![[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7522713.png)
![N-[4-[(2,5-dimethylthiophen-3-yl)sulfonylamino]phenyl]-2-methoxyacetamide](/img/structure/B7522728.png)
![2-methyl-N-[4-(3-pyridyl)thiazol-2-yl]benzamide](/img/structure/B7522740.png)

![[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] 6-oxo-1H-pyridazine-3-carboxylate](/img/structure/B7522748.png)



![3-Phenyl-5-[[4-[[4-(trifluoromethyl)phenyl]methyl]-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7522768.png)
![[2-(4-chloroanilino)-2-oxoethyl] 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B7522776.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-thienylcarboxamide](/img/structure/B7522781.png)
![[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7522797.png)

